
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide, also known as EPM-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-1 is a member of the pyridine-4-carboxamide family and is synthesized through a series of chemical reactions.
作用機序
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of calcium ion channels and the inhibition of oxidative stress. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of pro-inflammatory cytokines. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is its high purity and stability, which makes it suitable for use in laboratory experiments. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide. One area of focus is the development of novel formulations and delivery methods to improve its bioavailability and efficacy. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential.
合成法
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide is synthesized through a multi-step reaction process. The starting material is 2-ethyl-6-methylpyridine-4-carboxylic acid, which undergoes a series of reactions, including esterification, amidation, and dehydration, to form the final product. The synthesis process has been optimized to achieve high yields and purity levels.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide has also been investigated for its anti-inflammatory and analgesic properties.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.3 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-3-12-6-4-5-11(2)14(12)17-15(18)13-7-9-16-10-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
InChIキー |
NRRMYFSCWAQAFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=NC=C2)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



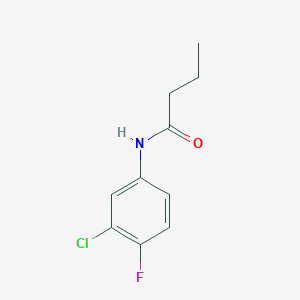
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
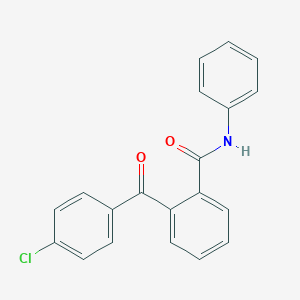
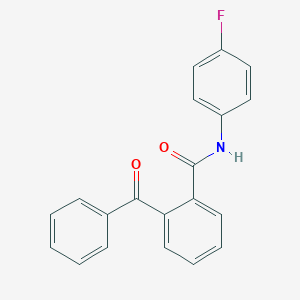

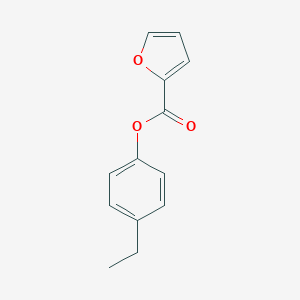

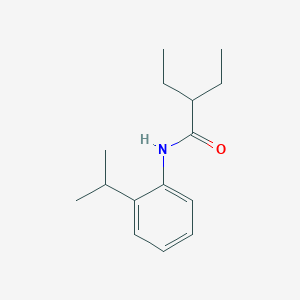



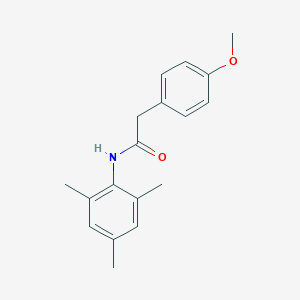
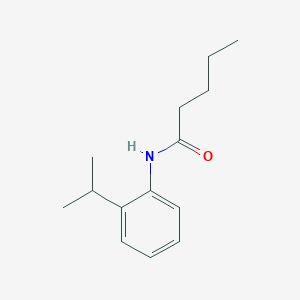
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)